molecular formula C98H190O48S B8133386 m-PEG46-Tos

m-PEG46-Tos

Cat. No.: B8133386
M. Wt: 2168.6 g/mol
InChI Key: FYDQUQLZMHKEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG46-Tos (methoxy polyethylene glycol-46 tosylate) is a polyethylene glycol (PEG) derivative functionalized with a tosyl (p-toluenesulfonyl) group. This compound is widely utilized in bioconjugation, drug delivery systems, and polymer chemistry due to its hydrophilic PEG chain and reactive tosyl moiety, which acts as a leaving group in nucleophilic substitution reactions. According to Broadpharm’s product catalog, this compound has a molecular weight of 2168.59 g/mol, a molecular formula of C₉₈H₁₉₀O₄₈S, and a purity of 98% (product code BP-23279) . The "46" in its name denotes the average number of ethylene oxide (EO) units in the PEG chain, conferring high water solubility and prolonged circulation in biological systems.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H190O48S/c1-97-3-5-98(6-4-97)147(99,100)146-96-95-145-94-93-144-92-91-143-90-89-142-88-87-141-86-85-140-84-83-139-82-81-138-80-79-137-78-77-136-76-75-135-74-73-134-72-71-133-70-69-132-68-67-131-66-65-130-64-63-129-62-61-128-60-59-127-58-57-126-56-55-125-54-53-124-52-51-123-50-49-122-48-47-121-46-45-120-44-43-119-42-41-118-40-39-117-38-37-116-36-35-115-34-33-114-32-31-113-30-29-112-28-27-111-26-25-110-24-23-109-22-21-108-20-19-107-18-17-106-16-15-105-14-13-104-12-11-103-10-9-102-8-7-101-2/h3-6H,7-96H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDQUQLZMHKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H190O48S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2168.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Gaps

While Broadpharm’s catalog provides foundational data , detailed studies on the kinetics of tosyl group reactivity , in vivo behavior , and comparative cytotoxicity of these compounds are absent in the provided evidence. Future research should address:

  • Structure-Activity Relationships (SAR) : Impact of PEG length on conjugation efficiency.
  • Thermodynamic Stability : Comparative analysis of shelf-life under varying storage conditions.

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